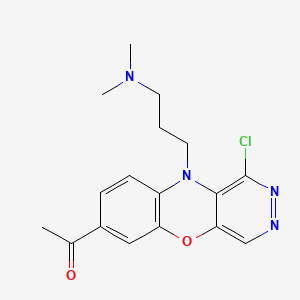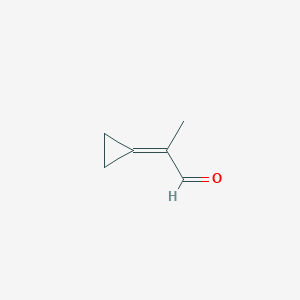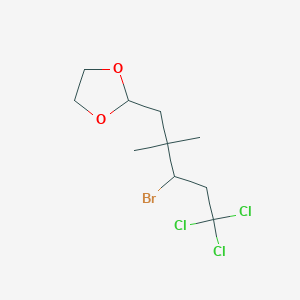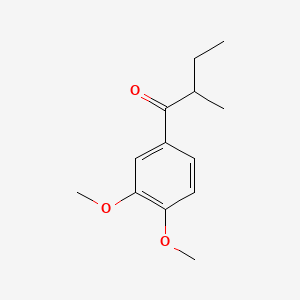![molecular formula C13H20 B14484727 4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane CAS No. 65656-85-1](/img/structure/B14484727.png)
4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds known for their diverse chemical properties and applications in various fields, including organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a Lewis acid catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of spiro compounds often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an organic solvent like chloroform.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated spiro compounds.
Applications De Recherche Scientifique
4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde
- 1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
Uniqueness
4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
65656-85-1 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
9-methylidene-2-prop-1-en-2-ylspiro[2.6]nonane |
InChI |
InChI=1S/C13H20/c1-10(2)12-9-13(12)8-6-4-5-7-11(13)3/h12H,1,3-9H2,2H3 |
Clé InChI |
OQDUSRBWEJCOJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC12CCCCCC2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


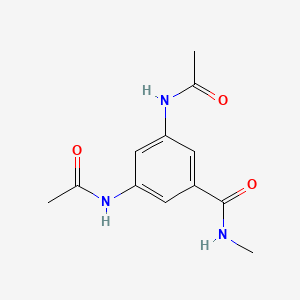
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
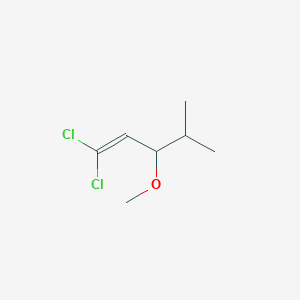
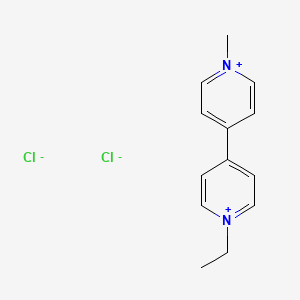
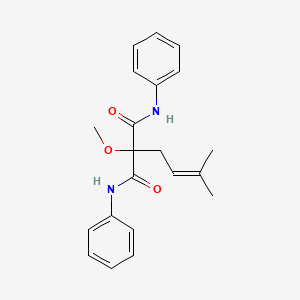
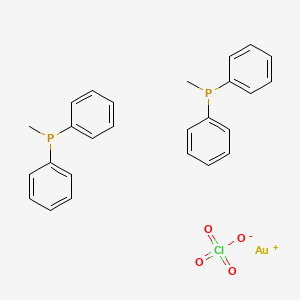
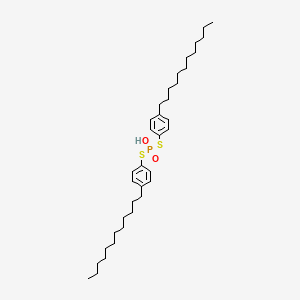
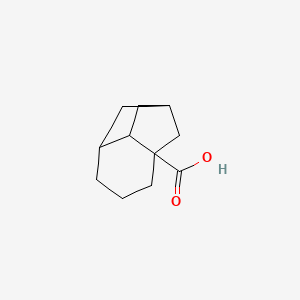
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
